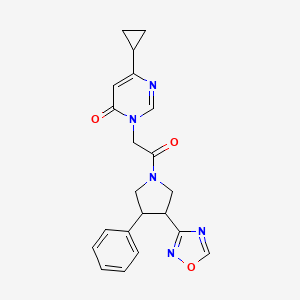![molecular formula C23H26N6O2S2 B2715983 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 923173-20-0](/img/structure/B2715983.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound's structure, marked by the presence of multiple functional groups including sulfonamide, benzothiazole, and pyrimidine, makes it intriguing for researchers in chemistry, biology, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide typically involves a series of complex organic reactions. The key steps often include:
Formation of the Pyrimidine Ring: : Starting from simple aromatic amines and diethyl malonate, the pyrimidine ring is synthesized through cyclization reactions, often under reflux conditions with catalysts such as acetic anhydride.
Amination: : Introducing the diethylamino group through nucleophilic substitution, typically using a reagent such as diethylamine.
Benzothiazole Formation: : The benzothiazole moiety is commonly synthesized through a condensation reaction involving o-aminothiophenol and a suitable carboxylic acid derivative.
Sulfonamide Formation: : This is achieved by reacting the benzothiazole derivative with sulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to handle the complex multi-step synthesis efficiently. Precise control over reaction parameters such as temperature, pressure, and pH is essential to maintain consistency and quality in large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the diethylamino group or the methyl groups on the pyrimidine and benzothiazole rings.
Reduction: : Reduction reactions might target the sulfonamide group, converting it to corresponding amines under specific conditions.
Substitution: : The aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Catalysts: : Acids, bases, or transition metal catalysts depending on the specific reaction type.
Major Products
The primary products of these reactions depend on the specific transformations but include various substituted derivatives and functionalized aromatic compounds that can be further explored for their chemical and biological properties.
科学的研究の応用
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide holds significant promise in several research areas:
Chemistry: : As a building block for synthesizing more complex molecules or polymers, particularly in material science.
Biology: : Used in biochemical studies to understand enzyme interactions or as a potential probe in biological assays.
Industry: : In dye and pigment production due to its aromatic nature and functional groups that allow easy derivatization.
作用機序
The mechanism by which this compound exerts its effects is largely influenced by its interaction with specific molecular targets. In medicinal chemistry, it might act by:
Binding to Enzymes: : Inhibiting or modulating enzyme activity through interaction with the active site.
Pathway Inhibition: : Interfering with metabolic pathways by blocking key steps or acting as an analog to naturally occurring substrates.
類似化合物との比較
When compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide stands out due to:
Unique Structural Features: : The combination of diethylamino, pyrimidine, benzothiazole, and sulfonamide groups.
Chemical Versatility: : Ability to undergo various chemical reactions, making it a versatile intermediate in synthesis.
Similar Compounds
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
These compounds share structural similarities but differ in subtle aspects like the position of methyl groups or the nature of the amino substituents, affecting their chemical reactivity and applications.
特性
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S2/c1-5-29(6-2)22-13-15(3)24-23(27-22)26-17-7-9-18(10-8-17)28-33(30,31)19-11-12-20-21(14-19)32-16(4)25-20/h7-14,28H,5-6H2,1-4H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRPDIVCOVMLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2715900.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)
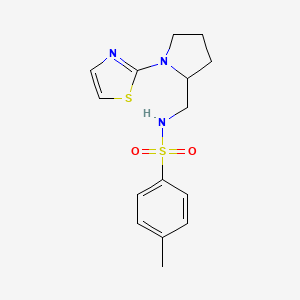
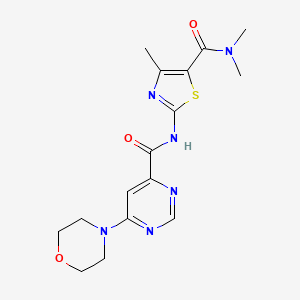

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2715911.png)
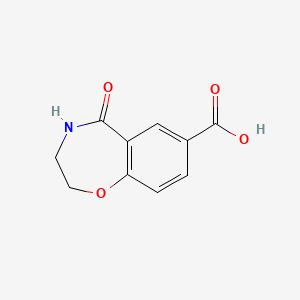
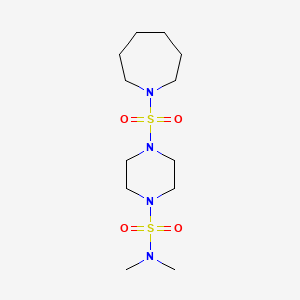
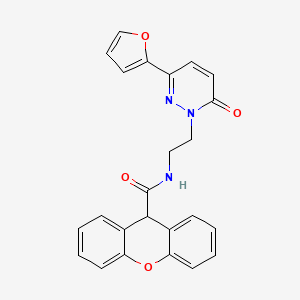
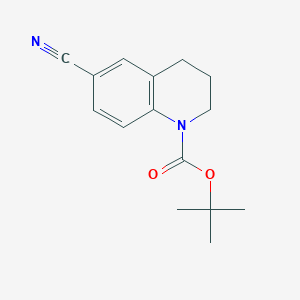
![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)
